5-aminonaphthalene-1-sulfonyl Chloride
Overview
Description
5-Aminonaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology. It is known for its role in the synthesis of various organic compounds and its utility in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminonaphthalene-1-sulfonyl chloride typically involves the sulfonation of 5-aminonaphthalene. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process generally involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .
Chemical Reactions Analysis
Types of Reactions: 5-Aminonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products:
Sulfonamides: Formed when reacting with amines.
Sulfonate Esters: Formed when reacting with alcohols.
Scientific Research Applications
5-Aminonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-aminonaphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various labeling and synthesis applications . The compound can form stable covalent bonds with primary and secondary amines, leading to the formation of sulfonamide adducts .
Comparison with Similar Compounds
Dansyl Chloride:
1-Aminonaphthalene-4-sulfonic Acid:
2-Aminonaphthalene-1-sulfonic Acid:
Uniqueness: 5-Aminonaphthalene-1-sulfonyl chloride is unique due to its specific reactivity and applications in labeling biomolecules. Its ability to form stable fluorescent adducts makes it particularly valuable in biochemical research .
Properties
IUPAC Name |
5-aminonaphthalene-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHMACNYOOUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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